3-Piperidinecarboxamide,N-(1-methylethyl)-1-(2-pyrimidinyl)-
Description
Systematic IUPAC Naming Conventions
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 3-Piperidinecarboxamide, N-(1-methylethyl)-1-(2-pyrimidinyl)- . This name adheres to IUPAC prioritization rules:
- Parent structure : Piperidine (a six-membered amine ring) serves as the base structure.
- Substituents :
- A pyrimidin-2-yl group (a six-membered aromatic ring with nitrogen atoms at positions 1 and 3) is attached to the piperidine nitrogen.
- A carboxamide group (-CONH-) substitutes the piperidine ring at position 3, with an isopropyl group [(1-methylethyl)] bonded to the amide nitrogen.
The numbering follows the piperidine ring, with position 1 assigned to the nitrogen atom. The pyrimidinyl group is specified as a substituent at position 1, while the carboxamide resides at position 3.
CAS Registry Number and Alternative Identifiers
The compound is uniquely identified by the following registries:
| Identifier | Value |
|---|---|
| CAS Registry Number | 1234423-98-3 |
| Molecular Formula | C₁₃H₂₀N₄O |
| Exact Mass | 248.1634 g/mol |
| Canonical SMILES | CC(C)NC(=O)C1CCN(CC1)C2=NC=CC=N2 |
Alternative names include:
- N-Isopropyl-1-(pyrimidin-2-yl)piperidine-3-carboxamide
- 1-(2-Pyrimidinyl)-N-(1-methylethyl)-3-piperidinecarboxamide
These synonyms reflect variations in substituent ordering but retain structural accuracy.
Molecular Formula and Weight Analysis
The molecular formula C₁₃H₂₀N₄O confirms the compound’s composition:
- Carbon (C) : 13 atoms
- Hydrogen (H) : 20 atoms
- Nitrogen (N) : 4 atoms
- Oxygen (O) : 1 atom
Molecular Weight Calculation :
| Element | Atomic Count | Atomic Weight (g/mol) | Contribution (g/mol) |
|---|---|---|---|
| C | 13 | 12.011 | 156.143 |
| H | 20 | 1.008 | 20.160 |
| N | 4 | 14.007 | 56.028 |
| O | 1 | 16.00 | 16.00 |
| Total | 248.331 |
The calculated molecular weight (248.33 g/mol ) matches experimental data. Isotopic distribution analysis reveals a primary peak at m/z 248.1634 (C₁₃H₂₀N₄O⁺), with minor peaks from ¹³C and ¹⁵N isotopes.
Structural Features :
- Piperidine Ring : Adopts a chair conformation, minimizing steric strain.
- Pyrimidinyl Group : Planar aromatic system conjugated via the piperidine nitrogen.
- Carboxamide : The -CONH- linker introduces hydrogen-bonding capacity, critical for molecular recognition in biological systems.
Properties
CAS No. |
605624-20-2 |
|---|---|
Molecular Formula |
C13H20N4O |
Molecular Weight |
248.32 g/mol |
IUPAC Name |
N-propan-2-yl-1-pyrimidin-2-ylpiperidine-3-carboxamide |
InChI |
InChI=1S/C13H20N4O/c1-10(2)16-12(18)11-5-3-8-17(9-11)13-14-6-4-7-15-13/h4,6-7,10-11H,3,5,8-9H2,1-2H3,(H,16,18) |
InChI Key |
MRVDXYKVMUVDPY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C1CCCN(C1)C2=NC=CC=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Piperidinecarboxamide, N-(1-methylethyl)-1-(2-pyrimidinyl)- typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, such as the reduction of pyridine or the cyclization of appropriate precursors.
Introduction of the Pyrimidine Ring: The pyrimidine ring can be introduced through nucleophilic substitution reactions using suitable pyrimidine derivatives.
Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to maximize yield and purity. Continuous flow reactors and other advanced technologies may be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
3-Piperidinecarboxamide, N-(1-methylethyl)-1-(2-pyrimidinyl)- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may introduce various functional groups.
Scientific Research Applications
Pharmacological Studies
3-Piperidinecarboxamide derivatives have been investigated for their pharmacological properties, particularly as potential drug candidates. Research has highlighted their roles in:
- Antidepressant Activity : Some studies suggest that piperidine derivatives can exhibit antidepressant-like effects in animal models. The mechanism may involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways.
- Anticancer Potential : Certain piperidine derivatives have shown promise in inhibiting cancer cell proliferation. The structural characteristics of 3-Piperidinecarboxamide may enhance its efficacy against specific cancer types by targeting cellular pathways involved in tumor growth.
Neuropharmacology
Research has indicated that compounds similar to 3-Piperidinecarboxamide may influence cognitive functions and exhibit neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases where modulation of neuronal signaling pathways is crucial.
Synthetic Chemistry
The synthesis of 3-Piperidinecarboxamide and its analogs is of interest due to the compound's structural complexity. Various synthetic routes have been explored to optimize yield and purity, which are critical for further biological testing.
Biochemical Research
Studies involving this compound often focus on its interactions at the molecular level, including binding affinity to specific receptors or enzymes. Understanding these interactions can lead to insights into its mechanism of action and potential therapeutic uses.
Case Study 1: Antidepressant Activity
A study conducted on the antidepressant effects of piperidine derivatives demonstrated that compounds with similar structures to 3-Piperidinecarboxamide showed significant improvement in depression-like behaviors in rodent models. The study indicated a dose-dependent response and suggested that these compounds might act through serotonin receptor modulation.
Case Study 2: Anticancer Activity
In vitro studies have assessed the anticancer properties of piperidine derivatives against various cancer cell lines. Results indicated that certain derivatives exhibited cytotoxic effects, leading to apoptosis in cancer cells. The mechanism was linked to the induction of oxidative stress and disruption of mitochondrial function.
Table 1: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 3-Piperidinecarboxamide, N-(1-methylethyl)-1-(2-pyrimidinyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
*Note: Exact molecular formula and weight for the target compound are inferred based on structural similarity to analogues.
Key Observations:
Substituent Impact on Lipophilicity: The target compound’s N-isopropyl group likely confers higher lipophilicity than the tetrahydropyran substituent in N-(oxan-4-yl)-1-(2-pyrimidinyl)piperidine-3-carboxamide . This difference may influence bioavailability and blood-brain barrier penetration. In contrast, PF-06465469’s bulky benzamide and spirocyclic groups result in a significantly higher molecular weight (~523.63 vs.
Electronic and Steric Effects :
- The 2-pyrimidinyl group in the target compound and N-(oxan-4-yl) analogue provides electron-deficient aromatic systems, favoring interactions with enzymes or receptors requiring π-stacking (e.g., kinase ATP-binding pockets).
- The tetrahydropyran substituent in the N-(oxan-4-yl) analogue introduces an oxygen atom, which may enhance solubility compared to the isopropyl group .
Stereochemical Considerations :
Biological Activity
3-Piperidinecarboxamide, N-(1-methylethyl)-1-(2-pyrimidinyl)-, also known by its CAS number 605624-20-2, is a compound of significant interest in pharmacological research due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The molecular formula of 3-Piperidinecarboxamide, N-(1-methylethyl)-1-(2-pyrimidinyl)- is . The compound features a piperidine ring substituted with a pyrimidine moiety, which is often associated with various biological activities including anticancer and antimicrobial properties.
Anticancer Properties
Research has indicated that pyrimidine derivatives exhibit notable anticancer activity. In a study evaluating the efficacy of various pyrimidine derivatives against cancer cell lines, compounds similar to 3-Piperidinecarboxamide showed promising results. For instance:
- Case Study : A derivative with a similar structure demonstrated IC50 values lower than 10 µM against several cancer cell lines, indicating strong cytotoxic effects. The study highlighted that modifications in the pyrimidine ring can enhance anticancer activity significantly .
Antimicrobial Activity
Pyrimidine-containing compounds have also been explored for their antimicrobial properties. A recent review noted that certain pyrimidine derivatives exhibited significant activity against various bacterial strains.
- Table 1: Antimicrobial Activity of Pyrimidine Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3-Piperidinecarboxamide | E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL | |
| K. pneumoniae | 64 µg/mL |
These findings suggest that modifications to the piperidine and pyrimidine structures can lead to enhanced antimicrobial efficacy .
Neuroprotective Effects
Emerging studies have suggested that compounds like 3-Piperidinecarboxamide may possess neuroprotective properties. Research on similar pyrimidine derivatives indicates potential benefits in models of neurodegenerative diseases.
- Case Study : One study reported that a related compound exhibited significant inhibition of acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. The IC50 value was reported at approximately 20 µM, showcasing its potential as an anti-Alzheimer's agent .
The biological activities of 3-Piperidinecarboxamide are hypothesized to be mediated through several mechanisms:
- Receptor Interaction : Similar compounds have shown affinity for various receptors involved in cancer progression and inflammation, including EGFR and HDAC.
- Enzyme Inhibition : The ability to inhibit enzymes such as AChE suggests a mechanism for its neuroprotective effects.
- Cell Cycle Modulation : Research indicates that pyrimidine derivatives can interfere with cell cycle progression in cancer cells, leading to apoptosis.
Q & A
Q. Basic Research Focus
- Nuclear Magnetic Resonance (NMR) : H and C NMR can resolve stereochemistry and confirm substitution patterns (e.g., pyrimidinyl vs. pyridyl regioisomers).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, critical for distinguishing closely related analogs .
- HPLC-PDA : Reverse-phase HPLC with photodiode array detection ensures >95% purity, particularly when monitoring byproducts from incomplete coupling reactions .
How do steric and electronic effects of the pyrimidinyl and isopropyl substituents influence binding affinities in enzyme inhibition studies?
Q. Advanced Research Focus
- Steric Effects : The isopropyl group may hinder binding to flat hydrophobic pockets in enzymes, as observed in analogous compounds targeting bacterial acetyltransferases (e.g., Neisseria gonorrhoeae serine acetyltransferase) .
- Electronic Effects : The pyrimidinyl ring’s electron-deficient nature enhances hydrogen bonding with catalytic residues. Computational studies (e.g., molecular docking) can map interactions using software like AutoDock Vina, correlating with experimental IC values .
How can contradictory biological activity data across assay conditions (e.g., pH, temperature) be systematically resolved?
Q. Advanced Research Focus
- Controlled Variable Testing : Replicate assays under standardized conditions (e.g., pH 7.4, 37°C) while isolating variables like ionic strength or co-solvents (DMSO vs. ethanol).
- Enzyme Kinetics : Compare Michaelis-Menten parameters (, ) under conflicting conditions to identify assay-specific interference .
- Orthogonal Assays : Validate results using alternative methods (e.g., fluorescence polarization vs. radiometric assays) .
What solvent systems are recommended for solubility optimization in pharmacological studies?
Q. Basic Research Focus
- Polar Solvents : DMSO or DMF (for stock solutions) due to the compound’s moderate polarity.
- Aqueous Buffers : Use co-solvents like PEG-400 or cyclodextrins for in vitro assays. Evidence from analogs suggests solubility in ethanol (20–30 mg/mL) at 25°C .
- LogP Considerations : Experimental logP values (predicted ~2.5) guide solvent selection for partition coefficient studies .
What computational strategies predict off-target interactions and metabolic stability?
Q. Advanced Research Focus
- ADMET Prediction : Tools like SwissADME or ADMETLab estimate metabolic sites (e.g., cytochrome P450 oxidation of the piperidine ring) .
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein stability over 100 ns trajectories to identify conformational changes affecting binding .
- Quantum Mechanics (QM) : Calculate charge distribution on the pyrimidinyl ring to predict reactivity in prodrug design .
How can regioselective functionalization of the piperidine ring be achieved under mild conditions?
Q. Advanced Research Focus
- Protecting Group Strategies : Use Boc or Fmoc groups to block the carboxamide nitrogen during pyrimidinyl substitution .
- Microwave-Assisted Synthesis : Enhances reaction rates and selectivity for sterically hindered positions (e.g., 2-pyrimidinyl vs. 4-pyrimidinyl isomers) .
What protocols ensure compound stability during long-term storage for in vivo studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
